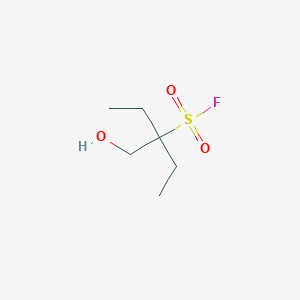![molecular formula C12H15BrO2 B13206470 1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13206470.png)
1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one is an organic compound with a molecular formula of C12H15BrO2 This compound is characterized by the presence of a bromine atom, a hydroxyl group, and an isopropyl group attached to a phenyl ring, along with a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one can be synthesized through a multi-step process involving the bromination of a precursor compound followed by the introduction of the hydroxyl and isopropyl groups. The reaction conditions typically involve the use of bromine or a brominating agent, followed by hydroxylation and alkylation reactions under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications using automated reactors and precise control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to modulation of biological pathways and exerting its effects.
Comparación Con Compuestos Similares
- 1-[5-Bromo-2-hydroxy-3-methoxyphenyl]propan-1-one
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness: 1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H15BrO2 |
|---|---|
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
1-(5-bromo-2-hydroxy-3-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C12H15BrO2/c1-4-11(14)10-6-8(13)5-9(7(2)3)12(10)15/h5-7,15H,4H2,1-3H3 |
Clave InChI |
GCRUARGTNXSHNF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=CC(=C1O)C(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


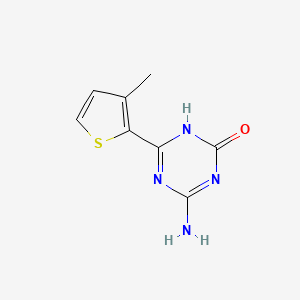


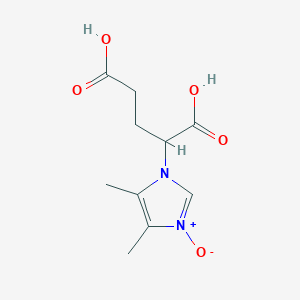
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13206407.png)
![2-[3-(Butan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13206414.png)
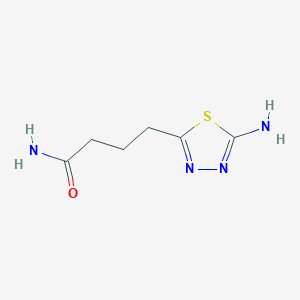
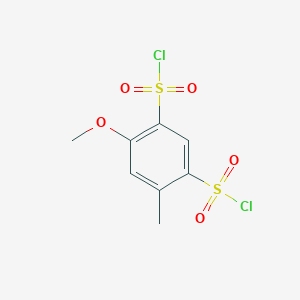
![2-[(3-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13206433.png)



![3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)
